molecular formula C4H2F7NO B1361082 Heptafluorobutyramide CAS No. 662-50-0

Heptafluorobutyramide

Cat. No.: B1361082
CAS No.: 662-50-0
M. Wt: 213.05 g/mol
InChI Key: FOBJABJCODOMEO-UHFFFAOYSA-N
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Description

Heptafluorobutyramide is an organic compound with the molecular formula C4H2F7NO. It is characterized by the presence of seven fluorine atoms attached to a butyramide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

Heptafluorobutyramide plays a significant role in biochemical reactions, particularly in the derivatization of amines, alcohols, and thiols for gas chromatography and mass spectrometry analysis . It interacts with enzymes such as enolase and phosphatase, inhibiting their activity. These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, it can induce oxidative stress and apoptosis in certain cell types, which can impact overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit enzyme activity without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of fluorinated compounds . It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s high fluorine content also allows it to accumulate in certain tissues, leading to localized effects .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluorobutyramide can be synthesized through the reaction of heptafluorobutyric acid with ammonia or an amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where heptafluorobutyric acid is reacted with ammonia under high pressure and temperature. The process is optimized to maximize the efficiency and minimize the production costs. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Heptafluorobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptafluorobutyramide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptafluorobutyramide involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit or activate specific enzymes, alter protein conformations, and modulate signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Heptafluorobutyramide is unique due to its high fluorine content and the resulting chemical properties. Similar compounds include:

These compounds share some chemical properties with this compound but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F7NO/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBJABJCODOMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060965
Record name Heptafluorobutyramide
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Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

662-50-0
Record name Heptafluorobutyramide
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Record name 2,2,3,3,4,4,4-Heptafluorobutyramide
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Record name Heptafluorobutyramide
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Record name Butanamide, 2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyramide
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Record name 2,2,3,3,4,4,4-heptafluorobutyramide
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Record name 2,2,3,3,4,4,4-HEPTAFLUOROBUTYRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Heptafluorobutyramide reacts with specific functional groups in target analytes to form volatile derivatives. These derivatives exhibit improved chromatographic properties and enhanced electron capture sensitivity, enabling their detection and quantification at very low concentrations. [, , ] This is particularly valuable for analyzing compounds like amines, which may have poor volatility or low sensitivity in their native form. [, ]

A: this compound is commonly used to derivatize primary and secondary amines. [, ] For instance, it has been successfully utilized in studies to quantify drugs like ketamine, amphetamine, ephedrine, and protriptyline in biological samples. [, , ] Additionally, it has been used to analyze catecholamines by forming O-trimethylsilyl, N-heptafluorobutylacyl derivatives. []

A: In a study analyzing ketamine, derivatization with heptafluorobutyric anhydride (HFBA), which forms the this compound derivative, enabled researchers to comprehensively characterize its fragmentation pattern using GC-EI-MS. [] This detailed understanding of the fragmentation is crucial for accurate identification and quantification of the drug in forensic investigations.

A: Yes, other reagents like pentafluorobenzamide (PFBO), pentafluoropropionamide (PFPA), and trifluoroacetamide (TFA) are also used. [, ] The choice depends on the specific analyte and analytical goals. Research suggests that PFBO derivatives generally offer better electron capture sensitivity for primary amines compared to HFBA, PFPA, or TFA. []

A: The presence of seven fluorine atoms in the this compound molecule increases its electron affinity. This property makes its derivatives highly sensitive to electron capture detection during GC-MS analysis. []

ANone: The molecular formula of this compound is C4H4F7NO, and its molecular weight is 229.08 g/mol.

A: While generally stable, the stability of this compound and its derivatives can be influenced by factors like temperature, pH, and the specific analyte being derivatized. Careful optimization of derivatization and analysis conditions is crucial for reliable results. []

A: A method was developed to quantify fungicides like iprodione, vinclozolin, and procymidone in food. [] This method involved alkaline degradation of the fungicides to 3,5-dichloroaniline, followed by derivatization with heptafluorobutyric anhydride. The resulting this compound derivative of 3,5-dichloroaniline was then analyzed using GC, allowing for sensitive detection of these fungicides in various food matrices.

A: Yes, a study utilized this compound derivatization for analyzing melatonin content in pharmaceutical tablets. [] After extraction from the tablets and derivatization with N-methyl-N-trimethylsilyl-heptafluorobutyramide (MTSHFBA), melatonin was quantified using GC-MS, demonstrating the applicability of this approach in pharmaceutical analysis.

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